{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound with a molecular formula of C10H8N2O3S2 and a molecular weight of 268.31 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of both thiazole and thiophene rings in its structure makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
A structurally similar compound, n,n-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, has been reported to interact with the kinesin-like protein kif11 .
Mode of Action
It can be inferred that the compound interacts with its target protein, possibly leading to changes in the protein’s function or activity .
Biochemical Pathways
Amino acids and their derivatives, including thiazole compounds, are known to play vital roles in various metabolic pathways . They can influence the synthesis of proteins, hormones, and other secondary metabolites .
Pharmacokinetics
Peptides, which are polymers of amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
Amino acids and their derivatives can mediate various physiological processes, such as cell signaling, homeostasis, gene expression, and protein synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. For instance, the compound’s activity may be affected by the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
The synthesis of {2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the desired product. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the thiazole ring, using reagents like halogens or nitrating agents.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
Thiophene-2-carboxylic acid: Utilized in the production of dyes and pigments.
The uniqueness of {2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid lies in its combined structural features of both thiazole and thiophene rings, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S2/c13-8(14)3-7-5-17-10(11-7)12-9(15)6-1-2-16-4-6/h1-2,4-5H,3H2,(H,13,14)(H,11,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSYHMVHWVJKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NC2=NC(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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